12-Deoxyerythromycin 9-oxime is primarily derived from erythromycin A through a reaction with hydroxylamine. This transformation typically occurs in the presence of mild acids, such as acetic acid, and polar solvents like isopropanol or methanol. The synthesis process can yield high amounts of the oxime derivative, which is essential for further modifications leading to clinically relevant antibiotics .
Chemically, 12-deoxyerythromycin 9-oxime belongs to the class of macrolide antibiotics, characterized by their large lactone rings and ability to inhibit bacterial protein synthesis. It is classified under the broader category of oximes due to the presence of the oxime functional group (-C=N-OH) at the 9-position of the erythromycin structure.
The synthesis of 12-deoxyerythromycin 9-oxime typically involves treating erythromycin A with hydroxylamine hydrochloride in a mildly acidic environment. The general reaction can be summarized as follows:
The reaction conditions are critical for optimizing yield and minimizing impurities. A typical procedure includes:
The molecular structure of 12-deoxyerythromycin 9-oxime can be represented as follows:
This structure contributes to its biological activity and stability under physiological conditions.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the identity and purity of synthesized compounds:
12-Deoxyerythromycin 9-oxime participates in several chemical reactions that modify its structure for further applications:
These reactions are essential for developing new antibiotics with improved efficacy against resistant bacterial strains .
The methylation process typically requires specific conditions to ensure selectivity for particular hydroxyl groups while minimizing side reactions. The choice of base and solvent plays a crucial role in achieving high yields .
The mechanism of action of 12-deoxyerythromycin 9-oxime primarily involves inhibition of bacterial protein synthesis. It binds to the bacterial ribosome's 50S subunit, blocking peptide elongation during translation.
Studies indicate that modifications at the C-9 position, such as those found in oximes, can enhance binding affinity and antibacterial activity compared to unmodified erythromycins . This mechanism underscores its utility in synthesizing derivatives with improved pharmacokinetic profiles.
These properties are critical for determining suitable formulations and delivery methods for therapeutic use .
12-Deoxyerythromycin 9-oxime serves several important roles in scientific research:
12-Deoxyerythromycin 9-Oxime, classified as an erythromycin intermediate, carries the systematic IUPAC name: (3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one [5] [7]. It is alternatively designated as Erythromycin B 9-Oxime, reflecting its structural relationship to erythromycin B—a natural congener of erythromycin A lacking the C12 hydroxyl group [5] [7]. The CAS registry number 53274-43-4 uniquely identifies this compound in chemical databases [1] [5].
The molecular formula C₃₇H₆₈N₂O₁₂ indicates significant structural simplification compared to erythromycin A (C₃₇H₆₇NO₁₃), primarily through the removal of the C12 hydroxyl group and the addition of an oxime (=N-OH) functionality at C9 [4] [5]. Precise mass spectrometry confirms a molecular weight of 732.94 g/mol [5] [7]. This reduction in oxygen content relative to erythromycin A (MW 733.93 g/mol) influences physicochemical properties, including polarity and crystalline stability. Elemental analysis aligns with theoretical compositions: C (60.64%), H (9.35%), N (3.82%), O (26.19%) [5].
Table 1: Molecular Weight Comparison of Erythromycin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
12-Deoxyerythromycin 9-Oxime | C₃₇H₆₈N₂O₁₂ | 732.94 |
Erythromycin A | C₃₇H₆₇NO₁₃ | 733.93 |
Erythromycin B | C₃₇H₆₇NO₁₂ | 717.95 |
Roxithromycin | C₄₁H₇₆N₂O₁₅ | 837.06 |
The oxime group at C9 introduces geometric isomerism due to restricted rotation around the C=N bond, yielding syn (E) and anti (Z) isomers [4] [10]. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY and ¹³C-¹H coupling analysis, resolves these configurations: The E-isomer typically exhibits a downfield-shifted oxime proton (δ 10.2–10.8 ppm) and distinct NOE correlations between H-8 and the oxime proton, while the Z-isomer shows correlations between H-9 and adjacent methyl groups [4] [10]. The C3'' cladinose and C5 desosamine sugars retain their α- and β-anomeric configurations, respectively, critical for ribosomal binding affinity. Asymmetric centers at C9-C10 influence spatial orientation of the oxime, impacting biological activity [9].
Structurally, 12-Deoxyerythromycin 9-Oxime diverges from erythromycin A through two key modifications:
Compared to roxithromycin—a semisynthetic O-alkylated oxime derivative—12-Deoxyerythromycin 9-Oxime lacks the [2-(methoxyethoxy)methyl] side chain. This absence reduces steric bulk but diminishes potency against certain Gram-positive pathogens [4] [8]. The macrocyclic lactone core retains the C10 methyl and C13 ethyl groups essential for hydrophobic interactions with the 23S rRNA target [8] [9].
Table 2: Functional Group Comparison of Key Erythromycin Derivatives
Structural Feature | Erythromycin A | Erythromycin B | 12-Deoxyerythromycin 9-Oxime | Roxithromycin |
---|---|---|---|---|
C9 Group | Ketone | Ketone | Oxime | O-Alkylated oxime |
C12 Hydroxyl | Present | Absent | Absent | Present |
C3 Sugar | Cladinose | Cladinose | Cladinose | Cladinose |
Acid Stability | Low | Low | Moderate | High |
Synthesis and Analytical Profiling of 12-Deoxyerythromycin 9-Oxime
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